![molecular formula C18H23N3O2S B2354629 2-[[5-(4-Tert-butylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-pyrrolidin-1-ylethanone CAS No. 484019-97-8](/img/structure/B2354629.png)

2-[[5-(4-Tert-butylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-pyrrolidin-1-ylethanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

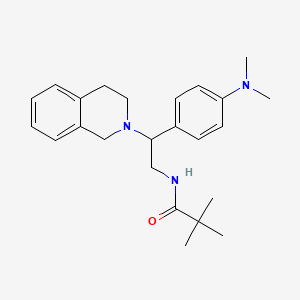

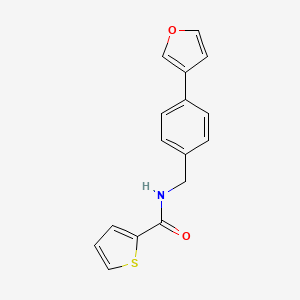

“2-[[5-(4-Tert-butylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-pyrrolidin-1-ylethanone” is a complex organic compound. It contains an oxadiazole ring, which is a five-membered ring containing two carbon atoms, two nitrogen atoms, and one oxygen atom. The oxadiazole ring is attached to a tert-butylphenyl group and a sulfanyl group. The other end of the sulfanyl group is attached to a pyrrolidin-1-ylethanone group .

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the oxadiazole ring, possibly through a cyclization reaction, followed by the introduction of the tert-butylphenyl and pyrrolidin-1-ylethanone groups. The exact synthetic route would depend on the starting materials and the specific conditions used .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the oxadiazole ring, which would likely contribute to its chemical reactivity and possibly also its biological activity. The tert-butylphenyl and pyrrolidin-1-ylethanone groups would also likely influence the compound’s physical and chemical properties .

Chemical Reactions Analysis

As an organic compound containing an oxadiazole ring, this compound could potentially undergo a variety of chemical reactions. These might include reactions at the oxadiazole ring itself, as well as reactions involving the tert-butylphenyl and pyrrolidin-1-ylethanone groups .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure, including the presence of the oxadiazole ring and the tert-butylphenyl and pyrrolidin-1-ylethanone groups. These might affect properties such as the compound’s solubility, stability, and reactivity .

科学的研究の応用

Synthesis and Characterization of Bioactive Compounds

A notable study involves the synthesis and characterization of novel bioactive 1,2,4-oxadiazole natural product analogs, which displayed significant antitumor activity across a panel of 11 cell lines in vitro, highlighting their potential as therapeutic agents. The synthesis process began with tert-butylamidoxime and 4-aminobenzoic acid or 4-nitrobenzonitrile, leading to compounds with confirmed structures through X-ray crystallography (Maftei et al., 2013).

Polyhydrazides and Poly(amide–hydrazide)s Synthesis

Another study focused on synthesizing novel aromatic polyhydrazides and poly(amide–hydrazide)s based on bis(ether benzoic acid)s derived from hydroquinone and substituted hydroquinones. These compounds were amorphous, readily soluble in polar solvents, and could be cast into transparent, flexible films. They exhibited high thermal stability, underscoring their applicability in materials science (Hsiao et al., 1999).

Metabolism of Novel Dipeptidyl Peptidase-4 Inhibitor

Research on the metabolism of a novel dipeptidyl peptidase-4 inhibitor in rat liver microsomes revealed insights into its pharmacokinetics, identifying six metabolites through mass spectral analysis. This study contributes to the understanding of the compound's biological transformation and potential medicinal applications (Yoo et al., 2008).

Antimicrobial Activities of Thiazoles and Their Fused Derivatives

A study on the synthesis of thiazoles and their fused derivatives demonstrated antimicrobial activities against various bacterial and fungal isolates, presenting a foundation for further exploration in antimicrobial drug development (Wardkhan et al., 2008).

Development of Electron-Transporting Materials for OLEDs

In the field of electronics, research on synthesizing m-terphenyl oxadiazole derivatives showcased their potential as electron-transporting materials for organic light-emitting diodes (OLEDs). These materials exhibited high electron mobility and efficiency, indicating their suitability for enhancing OLED performance (Shih et al., 2015).

作用機序

Mode of Action

It is known that oxadiazole derivatives, such as this compound, are often used in the fabrication of multilayer polymer light-emitting diodes . They function as hole-blocking materials, preventing the flow of electrical current in a certain direction, thereby enhancing the efficiency of the device .

Biochemical Pathways

Oxadiazole derivatives have been shown to interact with various biochemical pathways depending on their specific structure and the system in which they are used .

Result of Action

In the context of light-emitting diodes, the compound has been shown to enhance device performance, with an increase in on/off ratio by two orders of magnitude and a long retention period of over five hours .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, in the context of light-emitting diodes, the performance of the device can be affected by factors such as temperature, humidity, and the presence of other materials .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

2-[[5-(4-tert-butylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-pyrrolidin-1-ylethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N3O2S/c1-18(2,3)14-8-6-13(7-9-14)16-19-20-17(23-16)24-12-15(22)21-10-4-5-11-21/h6-9H,4-5,10-12H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUCKPTGVPDQCHL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C2=NN=C(O2)SCC(=O)N3CCCC3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,3-Bis(4-methoxyphenyl)-5-[(4-methoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B2354546.png)

![4-[bis(2-cyanoethyl)sulfamoyl]-N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2354552.png)

![2-[(3,3-Difluorocyclobutyl)methoxy]-4-methyl-1,3-thiazole](/img/structure/B2354555.png)

![5-Chloro-N-[2-methoxy-2-(2-methylphenyl)ethyl]pyrimidin-2-amine](/img/structure/B2354560.png)

![5-((3,4-Dichlorophenyl)(piperidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2354561.png)

![N-[6-(Dimethylamino)pyridin-2-yl]-3-(prop-2-enoylamino)propanamide](/img/structure/B2354564.png)

![7-((4-chlorophenyl)sulfonyl)-5-(4-methoxybenzyl)-[1,3]dioxolo[4,5-g]quinolin-8(5H)-one](/img/structure/B2354565.png)

![N-(2-imidazo[1,2-a]pyridin-2-ylethyl)-2,4-dimethoxybenzamide](/img/structure/B2354568.png)